molecular formula C8H13FO3S B2451544 6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride CAS No. 2137846-16-1

6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride

Cat. No. B2451544
CAS RN: 2137846-16-1
M. Wt: 208.25
InChI Key: PTTQMDVPSWXDNY-UHFFFAOYSA-N
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Description

“6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride” is a chemical compound with the CAS Number: 2137846-16-1 . It has a molecular weight of 208.25 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H13FO3S/c9-13(10,11)5-7-4-8(6-12-7)2-1-3-8/h7H,1-6H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 208.25 . The InChI code provides further information about its molecular structure .

Scientific Research Applications

Stereochemical Analysis and Structural Properties

  • Research on 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, closely related to 6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride, highlights the importance of stereochemical analysis in understanding the properties of spirocyclic compounds. This analysis provides insights into the conformational behavior of these compounds, which is crucial for their potential applications in drug discovery and materials science (Chiaroni et al., 2000).

Applications in Drug Discovery

  • The synthesis of novel thia/oxa-azaspiro[3.4]octanes, which are structurally similar to this compound, has been reported. These compounds are designed to serve as multifunctional and structurally diverse modules for drug discovery, demonstrating the potential of spirocyclic compounds in pharmaceutical research (Li et al., 2013).

Analysis of Isoxazolidine Rings and Conformational Behavior

  • Studies on the envelope conformations of the isoxazolidine rings in certain spiro compounds provide insights into the pseudo-axial and pseudo-equatorial orientations of substituents. This research is crucial for understanding the chemical behavior and potential applications of compounds like this compound in various scientific fields (Weijers et al., 2007).

NMR Spectroscopy for Conformational Analysis

  • The use of NMR spectroscopy in the structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, which are structurally related to this compound, demonstrates the utility of this technique in elucidating the structural characteristics of spirocyclic compounds (Montalvo-González & Ariza-Castolo, 2012).

Synthesis and Stereochemistry

  • Research on the synthesis and stereochemistry of various 1-oxa-6-heteraspiro[2.5]octanes, which share structural similarities with this compound, offers valuable insights into the stereochemical aspects and synthetic pathways of spirocyclic compounds. This information is vital for their potential applications in chemical synthesis and drug design (Satyamurthy et al., 1984).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO3S/c9-13(10,11)5-7-4-8(6-12-7)2-1-3-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTQMDVPSWXDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(OC2)CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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